

The Unseen Isomer: A Technical Guide to 7-Iodoquinazolin-4(3H)-one

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Compound of Interest

Compound Name: 7-Iodoquinazolin-4(3h)-one

Cat. No.: B1418158

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Foreword: Unveiling the Potential of a Niche Scaffold

In the vast landscape of medicinal chemistry, the quinazolin-4(3H)-one core stands as a privileged scaffold, a testament to its remarkable versatility and therapeutic relevance. Its derivatives have permeated numerous drug discovery programs, leading to approved therapeutics for a range of diseases, most notably in oncology. While much of the research has focused on substitutions at the 2, 3, and 6-positions, the 7-substituted isomers remain a less explored, yet potentially rich, territory for innovation. This guide delves into the chemical intricacies of a specific, underrepresented member of this family: **7-Iodoquinazolin-4(3H)-one**.

This document is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of facts to provide a foundational understanding of this molecule's chemical properties, a plausible and detailed synthetic route, and an exploration of its potential reactivity and applications. By synthesizing established principles of quinazolinone chemistry with insights gleaned from its close isomers, we aim to equip you with the knowledge to confidently approach the synthesis, characterization, and strategic utilization of this intriguing compound.

Physicochemical and Structural Characteristics

While specific experimental data for **7-Iodoquinazolin-4(3H)-one** is not extensively reported in publicly available literature, we can predict its core properties based on the well-characterized

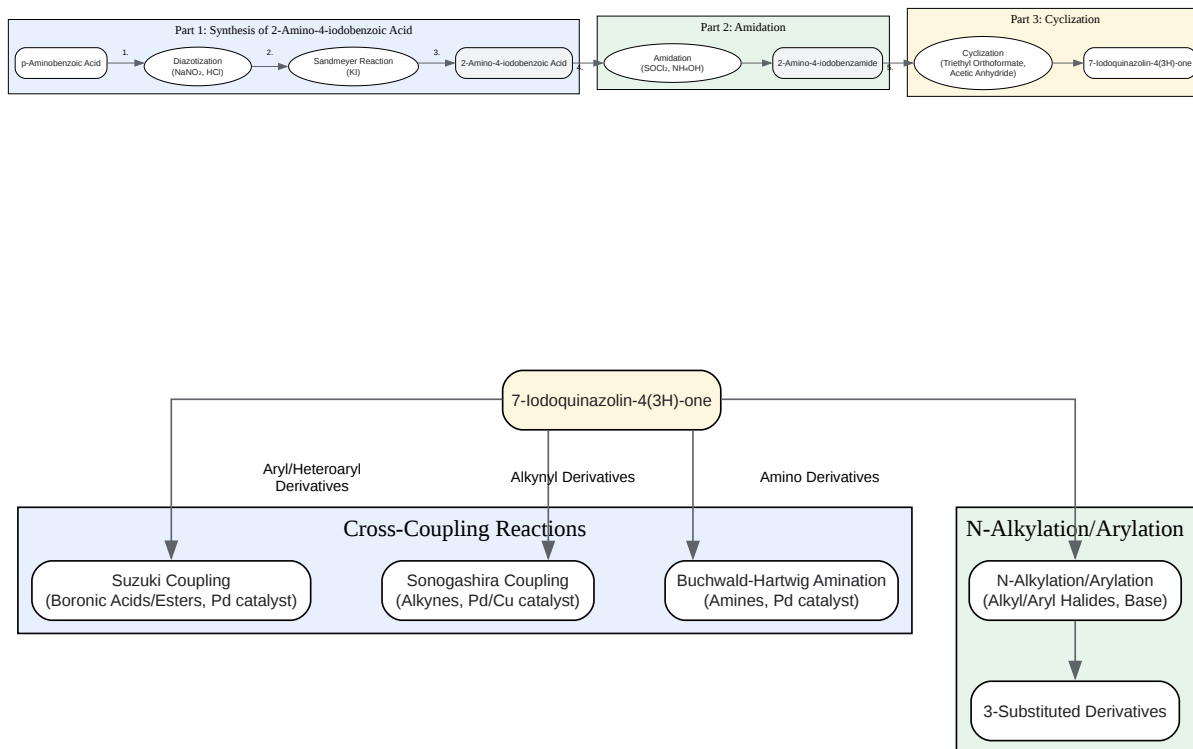
parent quinazolin-4(3H)-one and its other halogenated analogs. The introduction of an iodine atom at the 7-position is expected to significantly influence its molecular weight, lipophilicity, and electronic properties, thereby impacting its solubility, reactivity, and biological interactions.

Property	Predicted Value/Information	Rationale/Reference
Molecular Formula	C ₈ H ₅ IN ₂ O	Based on core structure and substituent.
Molecular Weight	272.04 g/mol	Calculated from the molecular formula.
Appearance	Off-white to pale yellow solid	Typical for quinazolinone derivatives.
Melting Point	>250 °C (with decomposition)	Halogenated quinazolinones often exhibit high melting points. ^[1]
Solubility	Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).	The quinazolinone core imparts some polarity, but the iodine increases lipophilicity.
CAS Number	Not readily available	Indicates the compound is not widely commercialized or extensively studied.

Proposed Synthesis of 7-Iodoquinazolin-4(3H)-one: A Step-by-Step Protocol

The synthesis of **7-Iodoquinazolin-4(3H)-one** can be logically approached through the well-established cyclization of a substituted anthranilamide. The key challenge lies in the preparation of the requisite starting material, 2-amino-4-iodobenzamide. Below is a proposed, robust synthetic workflow.

Diagrammatic Overview of the Synthetic Workflow



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References

- 1. pubs.rsc.org [pubs.rsc.org]
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